4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
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Overview
Description
4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a complex organic compound that features a combination of several functional groups, including a chlorobenzyl group, a sulfonyl group, a piperazine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the piperazine derivative.
Sulfonylation: The sulfonyl group is added through a reaction with a sulfonyl chloride in the presence of a base.
Formation of the Isoxazole Ring: The isoxazole ring is typically formed through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the isoxazole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a biochemical probe.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and interaction with biological targets.
Industrial Applications: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with similar structural features.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative with a trifluoromethyl group.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a piperazine ring and a benzothiazole moiety.
Uniqueness
4-((4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[4-[(3-chlorophenyl)methylsulfonyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c1-13-15(10-18-23-13)11-19-5-7-20(8-6-19)24(21,22)12-14-3-2-4-16(17)9-14/h2-4,9-10H,5-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNPIANRFBDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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